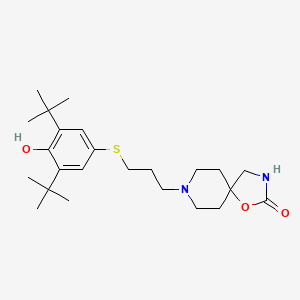

S12340

描述

属性

CAS 编号 |

144754-35-8 |

|---|---|

分子式 |

C24H38N2O3S |

分子量 |

434.6 g/mol |

IUPAC 名称 |

8-[3-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylpropyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one |

InChI |

InChI=1S/C24H38N2O3S/c1-22(2,3)18-14-17(15-19(20(18)27)23(4,5)6)30-13-7-10-26-11-8-24(9-12-26)16-25-21(28)29-24/h14-15,27H,7-13,16H2,1-6H3,(H,25,28) |

InChI 键 |

AQYBPUABOQSUHO-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SCCCN2CCC3(CC2)CNC(=O)O3 |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

8-(3-(3,5-di-tert-butyl-4-hydroxyphenylthio)propyl)-1-oxa-2-oxo-3,8-diazaspiro(4.5)decane 8-(3-(3,5-diterbutyl-4-hydroxyphenylthio)propyl)-1-oxa-2-oxo-3,8-diazaspiro(4.5)decane S 12340 S-12340 S12340 |

产品来源 |

United States |

Foundational & Exploratory

S 12340: A Technical Overview of its Mechanism of Action in the Inhibition of LDL Oxidation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidized Low-Density Lipoprotein (oxLDL) is a key pathogenic factor in the initiation and progression of atherosclerosis. The formation of foam cells, endothelial dysfunction, and inflammatory responses within the arterial wall are all critically influenced by the oxidative modification of LDL.[1][2] Consequently, the inhibition of LDL oxidation presents a promising therapeutic strategy for mitigating cardiovascular disease. This technical guide provides an in-depth analysis of the mechanism of action of S 12340, a potent inhibitor of LDL oxidation. S 12340 has demonstrated significant efficacy in preventing the oxidative modification of LDL both in vitro and ex vivo. This document summarizes the core mechanism, presents quantitative data from key studies, details relevant experimental protocols, and provides visual representations of the underlying pathways and experimental workflows.

Core Mechanism of Action: Free Radical Scavenging

S 12340 primarily functions as a potent antioxidant, exhibiting significant free radical scavenging properties.[3] This mechanism is central to its ability to inhibit the oxidation of LDL. The process of LDL oxidation is a complex cascade initiated by reactive oxygen species (ROS) that leads to the oxidative degradation of both the lipid and protein components of the LDL particle.[1][4] S 12340, much like other well-known antioxidants such as probucol and vitamin E, can interrupt this process by neutralizing free radicals.[3]

The proposed mechanism involves the donation of a hydrogen atom from the S 12340 molecule to a lipid peroxyl radical, thereby terminating the chain reaction of lipid peroxidation. This action prevents the formation of lipid hydroperoxides and subsequent degradation products, such as malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE), which are responsible for the pro-atherogenic properties of oxLDL.

Figure 1. Proposed mechanism of S 12340 in inhibiting the LDL oxidation cascade through free radical scavenging.

Quantitative Data Summary

The efficacy of S 12340 in inhibiting LDL oxidation has been quantified in several key experiments. The following tables summarize the available data.

Table 1: In Vitro Efficacy of S 12340 on Human LDL Oxidation

| Parameter | Condition | S 12340 Concentration (µM) | Outcome |

| Electrophoretic Mobility | Copper or Endothelial Cell-Induced Oxidation | 0.5 | Return to near-normal values |

| Thiobarbituric Acid Reactive Substances (TBARS) | Copper or Endothelial Cell-Induced Oxidation | 0.5 | Return to near-normal values |

Data sourced from a study on the inhibition of human LDL oxidative modification.[3]

Table 2: Ex Vivo Efficacy of S 12340 in WHHL Rabbits

| Treatment Duration | Oral Dose (mg/kg/day) | Outcome on Purified LDL |

| 3 days | As low as 10 | Dose-dependent protection against oxidation |

| 1 month | As low as 10 | Dose-dependent protection against oxidation |

| Post-administration | Not specified | Protection against oxidation for at least 6 hours |

Data from a study on Watanabe Heritable Hyperlipidemic (WHHL) rabbits treated orally with S 12340.[3]

Experimental Protocols

The following sections detail the likely methodologies employed in the studies evaluating S 12340, based on standard experimental procedures for assessing LDL oxidation.

Copper-Induced LDL Oxidation

This is a widely used in vitro method to induce LDL oxidation.

Protocol:

-

LDL Isolation: Human LDL is isolated from fresh plasma by ultracentrifugation.

-

Incubation: Purified LDL is incubated in the presence of a pro-oxidant, typically copper sulfate (CuSO₄), at a concentration range of 5-10 µM.

-

Treatment: S 12340 is added to the incubation mixture at various concentrations (e.g., 0.1 - 10 µM) prior to the addition of CuSO₄.

-

Oxidation: The mixture is incubated at 37°C for a period ranging from 2 to 24 hours.

-

Assessment: The extent of oxidation is measured using methods such as the TBARS assay and changes in electrophoretic mobility.

Figure 2. Experimental workflow for assessing the inhibitory effect of S 12340 on copper-induced LDL oxidation.

Endothelial Cell-Induced LDL Oxidation

This model provides a more physiologically relevant system for studying LDL oxidation.

Protocol:

-

Cell Culture: Human aortic or umbilical vein endothelial cells (HAECs or HUVECs) are cultured to confluence in appropriate media.

-

LDL Incubation: Purified human LDL is added to the cell culture medium.

-

Treatment: S 12340 is added to the culture medium at various concentrations.

-

Co-incubation: The LDL is co-incubated with the endothelial cells for 24-48 hours. During this time, the cells release reactive oxygen species that oxidize the LDL.

-

LDL Recovery: The cell culture medium containing the modified LDL is collected.

-

Assessment: The oxidation of the recovered LDL is assessed using the TBARS assay and electrophoretic mobility.

Measurement of Thiobarbituric Acid Reactive Substances (TBARS)

The TBARS assay is a common method for quantifying lipid peroxidation.

Protocol:

-

Sample Preparation: A sample of the oxidized LDL solution is obtained.

-

Reaction: The sample is mixed with a solution of thiobarbituric acid (TBA) in an acidic medium (e.g., trichloroacetic acid).

-

Heating: The mixture is heated at 95-100°C for a specified time (e.g., 30-60 minutes). This promotes the reaction between malondialdehyde (a product of lipid peroxidation) and TBA to form a colored adduct.

-

Measurement: After cooling, the absorbance of the resulting pink-colored solution is measured spectrophotometrically at a wavelength of approximately 532 nm.

-

Quantification: The concentration of TBARS is determined by comparison to a standard curve prepared with a known concentration of malondialdehyde or a precursor.

Signaling Pathways and Logical Relationships

The protective effect of S 12340 against LDL oxidation is a critical step in mitigating the downstream cellular events that lead to atherosclerosis.

Figure 3. Logical relationship of S 12340's inhibitory action within the broader context of atherosclerosis development.

Conclusion

S 12340 is a potent inhibitor of LDL oxidation, acting primarily through a free radical scavenging mechanism. Its efficacy has been demonstrated in both in vitro and ex vivo models at low micromolar and milligram per kilogram concentrations, respectively. By preventing the oxidative modification of LDL, S 12340 has the potential to interrupt a key initiating event in the pathogenesis of atherosclerosis. The data and experimental frameworks presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals interested in the therapeutic potential of this compound. Further investigation into the precise molecular interactions and downstream cellular effects of S 12340 is warranted to fully elucidate its role in cardiovascular protection.

References

- 1. Copper can promote oxidation of LDL by markedly different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. strategian.com [strategian.com]

- 3. Lipoprotein oxidation and measurement of thiobarbituric acid reacting substances formation in a single microtiter plate: its use for evaluation of antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. TBARS - Wikipedia [en.wikipedia.org]

S 12340: A Potent Inhibitor of LDL Oxidation in Atherosclerosis Research

An In-depth Technical Guide for Researchers and Drug Development Professionals

Atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaques within the arteries, is a leading cause of cardiovascular disease. A key initiating event in atherosclerosis is the oxidative modification of low-density lipoprotein (LDL), which leads to the formation of foam cells and the progression of atherosclerotic plaques. The compound S 12340 has been identified as a potent inhibitor of this oxidative process, suggesting its potential as a therapeutic agent in the prevention and treatment of atherosclerosis.

Mechanism of Action: Inhibition of LDL Oxidation

S 12340 has demonstrated significant efficacy in preventing the oxidative modification of LDL. This has been observed in studies where LDL was subjected to oxidation induced by either copper ions or cultured endothelial cells. The presence of S 12340 effectively inhibited this process in a dose-dependent manner.[1]

The primary mechanism by which S 12340 is believed to exert its protective effects is through its free radical scavenging properties.[1] Oxidative modification of LDL is a free radical-driven process, and by neutralizing these reactive species, S 12340 can prevent the cascade of events that leads to LDL oxidation and subsequent uptake by macrophages, a critical step in foam cell formation.

Quantitative Data on Efficacy

The potency of S 12340 has been quantified in both in vitro and ex vivo studies.

| Experimental Setting | Key Findings | Reference |

| In Vitro (Human LDL) | At a concentration of 0.5 µM, S 12340 returned the electrophoretic mobility and thiobarbituric acid reactive substances (TBARS) levels of oxidized LDL to near-normal values. | [1] |

| Ex Vivo (WHHL Rabbits) | Oral administration of S 12340 at doses as low as 10 mg/kg/day provided dose-dependent protection of LDL against ex vivo induced oxidation. | [1] |

| Ex Vivo (WHHL Rabbits) | Protection against LDL oxidation was observed for at least 6 hours after the last oral administration of S 12340. | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following outlines the key experimental protocols used to evaluate the efficacy of S 12340.

1. In Vitro LDL Oxidation Assay:

-

Objective: To assess the ability of S 12340 to inhibit the copper-induced or endothelial cell-induced oxidation of human LDL.

-

Methodology:

-

Isolate human LDL through ultracentrifugation.

-

Incubate purified LDL with either copper ions (e.g., CuSO₄) or cultured endothelial cells in the presence and absence of varying concentrations of S 12340.

-

Monitor the extent of LDL oxidation by measuring:

-

Thiobarbituric Acid Reactive Substances (TBARS): A colorimetric assay to quantify lipid peroxidation.

-

Electrophoretic Mobility: Oxidized LDL exhibits increased negative charge and faster migration on an agarose gel compared to native LDL.

-

-

-

Diagram of Experimental Workflow:

In Vitro LDL Oxidation Workflow

2. Ex Vivo LDL Oxidation Study in WHHL Rabbits:

-

Objective: To determine the protective effect of orally administered S 12340 on LDL oxidation in an animal model of hypercholesterolemia.

-

Methodology:

-

Treat Watanabe Heritable Hyperlipidemic (WHHL) rabbits with oral doses of S 12340 or a placebo for a specified duration (e.g., 3 days or 1 month).

-

Collect blood samples at various time points after the final administration.

-

Isolate LDL from the plasma of both treated and placebo groups.

-

Subject the purified LDL to ex vivo oxidation (e.g., using copper ions).

-

Measure the extent of oxidation using methods such as TBARS and electrophoretic mobility.

-

Correlate the degree of LDL protection with the plasma and LDL levels of S 12340.

-

3. Free Radical Scavenging Activity Assay (DPPH Assay):

-

Objective: To directly assess the free radical scavenging capacity of S 12340.

-

Methodology:

-

Prepare a solution of 1,1-diphenyl-2-picrylhydrazyl (DPPH), a stable free radical.

-

Add S 12340, probucol (a known antioxidant), or vitamin E to the DPPH solution.

-

Measure the decrease in absorbance of the DPPH solution over time using a spectrophotometer. A decrease in absorbance indicates the scavenging of the DPPH radical.

-

Signaling Pathways and Logical Relationships

The central role of S 12340 in atherosclerosis revolves around its ability to interrupt the oxidative cascade that leads to the formation of atherogenic lipoproteins.

-

Diagram of the Role of S 12340 in Preventing LDL Oxidation:

S 12340 Inhibition of LDL Oxidation Pathway

Conclusion and Future Directions

The available evidence strongly suggests that S 12340 is a potent inhibitor of LDL oxidation, a critical early event in the pathogenesis of atherosclerosis. Its demonstrated efficacy in both in vitro and ex vivo models highlights its potential as a novel therapeutic agent. Further research, including preclinical long-term efficacy and safety studies, as well as eventual clinical trials, will be necessary to fully elucidate the therapeutic utility of S 12340 in the management of atherosclerotic cardiovascular disease. The detailed experimental protocols provided herein offer a foundation for researchers to build upon in their investigation of this promising compound.

References

The Discovery and Development of S 12340: A Potent Inhibitor of LDL Oxidation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Atherosclerosis, a leading cause of cardiovascular disease, is a complex process in which the oxidation of low-density lipoprotein (LDL) plays a pivotal role. Oxidized LDL (oxLDL) contributes to the formation of foam cells, the initiation and progression of atherosclerotic plaques, and ultimately to cardiovascular events. The compound S 12340 has been identified as a potent inhibitor of LDL oxidation, suggesting its potential as a novel therapeutic agent in the management of atherosclerosis.[1] This technical guide provides a comprehensive overview of the discovery and development of S 12340, detailing its biological activity, the experimental protocols used in its evaluation, and the underlying signaling pathways.

Biological Activity of S 12340

S 12340 has demonstrated significant efficacy in preventing the oxidative modification of LDL in both in vitro and ex vivo settings. Its primary mechanism of action is attributed to its free radical scavenging properties.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the inhibitory activity of S 12340.

| Parameter | Value | Experimental System | Reference |

| In Vitro Inhibition of LDL Oxidation | 0.5 µM | Copper-induced and endothelial cell-induced human LDL oxidation | [1] |

| Ex Vivo Effective Dose | 10 mg/kg/day | Oral administration in Watanabe heritable hyperlipidemic (WHHL) rabbits | [1] |

Experimental Protocols

The evaluation of S 12340 involved a series of key experiments to determine its efficacy as an LDL oxidation inhibitor. The detailed methodologies for these experiments are outlined below.

In Vitro Copper-Induced LDL Oxidation Assay

This assay assesses the ability of a compound to prevent the oxidation of LDL initiated by copper ions.

Protocol:

-

LDL Isolation: Isolate human LDL from fresh plasma by ultracentrifugation.

-

Preparation of Reaction Mixture: In a microplate well, combine the isolated LDL (final concentration 50-100 µg/mL) with the test compound (S 12340) at various concentrations.

-

Initiation of Oxidation: Add a solution of copper sulfate (CuSO₄) to a final concentration of 5-10 µM to initiate the oxidation reaction.

-

Incubation: Incubate the mixture at 37°C for 2-4 hours.

-

Measurement of Oxidation: Determine the extent of LDL oxidation by measuring the formation of conjugated dienes via spectrophotometry at 234 nm or by using the Thiobarbituric Acid Reactive Substances (TBARS) assay.

In Vitro Endothelial Cell-Mediated LDL Oxidation Assay

This assay evaluates the protective effect of a compound against LDL oxidation induced by endothelial cells, which is a more physiologically relevant model.

Protocol:

-

Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) in appropriate media until confluent.

-

Co-incubation: Wash the confluent HUVECs and incubate them with a medium containing human LDL (50-100 µg/mL) and the test compound (S 12340) at various concentrations.

-

Incubation Period: Co-incubate for 18-24 hours at 37°C in a humidified incubator with 5% CO₂.

-

Collection of Supernatant: After incubation, collect the cell culture supernatant containing the LDL.

-

Assessment of LDL Oxidation: Measure the extent of LDL oxidation in the collected supernatant using the TBARS assay.

Thiobarbituric Acid Reactive Substances (TBARS) Assay

The TBARS assay is a widely used method for measuring lipid peroxidation, a key indicator of oxidative stress and LDL oxidation.

Protocol:

-

Sample Preparation: Mix the LDL-containing sample with a solution of thiobarbituric acid (TBA) and trichloroacetic acid (TCA).

-

Heating: Heat the mixture at 95-100°C for 30-60 minutes. This allows malondialdehyde (MDA), a byproduct of lipid peroxidation, to react with TBA.

-

Cooling and Centrifugation: Cool the samples on ice and then centrifuge to pellet any precipitate.

-

Spectrophotometric Measurement: Measure the absorbance of the supernatant at 532 nm. The absorbance is proportional to the concentration of TBARS, which is expressed as MDA equivalents.

Signaling Pathways in LDL Oxidation and Atherosclerosis

The development of atherosclerosis is a multifactorial process involving complex signaling pathways. LDL oxidation is a key initiating event that triggers a cascade of inflammatory responses within the arterial wall.

Caption: Simplified signaling pathway of LDL oxidation and its role in atherosclerosis.

Caption: Experimental workflow for evaluating the efficacy of S 12340.

Discovery and Chemical Properties of S 12340

Despite the promising biological activity of S 12340, detailed information regarding its discovery, chemical structure, and synthesis is not publicly available in the scientific literature or patent databases as of the latest searches. The initial publication on S 12340 lists "Spiro Compounds" as a substance class, suggesting a potential chemical scaffold.[1] However, without the precise chemical structure, a complete understanding of its structure-activity relationship and its development process remains elusive.

Conclusion

S 12340 is a potent inhibitor of LDL oxidation with demonstrated efficacy in both in vitro and ex vivo models of atherosclerosis. Its ability to scavenge free radicals and protect LDL from oxidative modification highlights its potential as a therapeutic candidate for cardiovascular diseases. The experimental protocols detailed in this guide provide a framework for the continued investigation of S 12340 and other potential LDL oxidation inhibitors. Further research is warranted to elucidate the precise chemical structure and synthetic route of S 12340, which will be crucial for its future development and potential clinical application.

References

S-12340: A Potential Therapeutic Paradigm in Atherosclerosis Management

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaques within the arteries, remains a leading cause of cardiovascular morbidity and mortality worldwide. A key initiating event in atherogenesis is the oxidative modification of low-density lipoprotein (LDL), which triggers a cascade of inflammatory responses leading to the formation of lipid-laden foam cells, the hallmark of atherosclerotic lesions. This whitepaper provides a detailed technical overview of S-12340, a novel spiro compound and probucol analog, as a potential therapeutic agent for atherosclerosis. The core of S-12340's mechanism lies in its potent ability to inhibit the oxidative modification of LDL. This document consolidates the available preclinical data on S-12340, outlines its proposed mechanism of action, and details the experimental methodologies used in its initial evaluation.

Introduction to S-12340 and its Therapeutic Rationale

S-12340 is a synthetic compound identified as a potent inhibitor of LDL oxidation, a critical step in the pathogenesis of atherosclerosis.[1] The rationale for its development is grounded in the "oxidation hypothesis" of atherosclerosis, which posits that oxidized LDL (oxLDL) is a primary instigator of endothelial dysfunction, monocyte recruitment, and their subsequent transformation into macrophage foam cells.[2] By preventing the initial oxidation of LDL, S-12340 aims to interrupt the atherosclerotic cascade at a very early stage.

As a probucol analog, S-12340 is believed to share and potentially enhance the antioxidant properties of its parent compound. Probucol has been shown to reduce atherosclerotic lesion formation in some studies, and its mechanism is largely attributed to its lipophilic, antioxidant nature, allowing it to be incorporated into LDL particles and protect them from oxidation.[1] S-12340 was developed to optimize this antioxidant capacity.

Mechanism of Action: Inhibition of LDL Oxidation

The primary mechanism of action of S-12340 is its ability to act as a potent free-radical scavenger.[1] This antioxidant property allows it to directly inhibit the oxidative modification of LDL particles induced by various pro-oxidant species present in the arterial wall, such as those generated by endothelial cells or through metal ion-catalyzed reactions.[1]

Signaling Pathway of LDL Oxidation and Foam Cell Formation

The following diagram illustrates the signaling pathway leading to foam cell formation, which S-12340 is proposed to inhibit.

Caption: Proposed mechanism of S-12340 in inhibiting LDL oxidation.

Preclinical Data

The available data on S-12340 is derived from in vitro and ex vivo preclinical studies. These studies have demonstrated its potent inhibitory effects on LDL oxidation.

In Vitro Studies

Table 1: In Vitro Inhibition of Human LDL Oxidation by S-12340

| Parameter | Method | Concentration of S-12340 | Result |

| LDL Oxidative Modification | Copper ion-induced oxidation | 0.5 µM | Near complete inhibition |

| LDL Oxidative Modification | Cultured endothelial cell-induced oxidation | 0.5 µM | Near complete inhibition |

| Electrophoretic Mobility | Agarose gel electrophoresis | 0.5 µM | Return to near-normal values |

| Thiobarbituric Acid Reactive Substances (TBARS) | TBARS assay | 0.5 µM | Return to near-normal values |

Data extracted from the abstract of "S 12340: a potent inhibitor of the oxidative modification of low-density lipoprotein in vitro and ex vivo in WHHL rabbits"[1]

Ex Vivo Studies in WHHL Rabbits

Watanabe Heritable Hyperlipidemic (WHHL) rabbits, which are genetically prone to developing atherosclerosis, were used to assess the ex vivo efficacy of S-12340.

Table 2: Ex Vivo Protection of LDL from Oxidation in WHHL Rabbits Treated with S-12340

| Treatment Duration | Oral Dose of S-12340 | Outcome |

| 3 days | 10 mg/kg/day | Dose-dependent protection of purified LDL from ex vivo oxidation |

| 1 month | 10 mg/kg/day | Dose-dependent protection of purified LDL from ex vivo oxidation |

| Single Dose | Not specified | Protection against oxidation for at least 6 hours post-administration |

Data extracted from the abstract of "S 12340: a potent inhibitor of the oxidative modification of low-density lipoprotein in vitro and ex vivo in WHHL rabbits"[1]

Experimental Protocols

The following experimental methodologies are based on the information provided in the available research abstract.

In Vitro LDL Oxidation Assays

A workflow for the in vitro assessment of S-12340's effect on LDL oxidation is depicted below.

References

No Publicly Available Data for Chemical Compound "S 12340"

Following a comprehensive search for the chemical structure and properties of a compound designated "S 12340," it has been determined that there is no publicly available scientific literature, research data, or any other information identifying a chemical compound by this name.

Extensive searches for "S 12340 chemical structure," "S 12340 properties," "S-12340 pharmacology," and "S 12340 mechanism of action" did not yield any relevant results pertaining to a specific molecule. The search results were populated with unrelated items where "12340" appeared in numerical contexts such as addresses, legal document numbers, and monetary values.

It is concluded that "S 12340" is likely not a recognized or public designation for a chemical compound. It could be an internal code used by a private entity that has not been disclosed in public-facing literature, a misinterpretation of a compound name, or an identifier that does not exist.

Due to the complete absence of foundational information, it is not possible to provide the requested in-depth technical guide, including data on its chemical structure, properties, experimental protocols, or associated signaling pathways. No quantitative data is available to be summarized in tables, and no experimental or logical workflows can be visualized.

S 12340: A Potent Inhibitor of Oxidative Modification of Low-Density Lipoprotein (LDL)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative modification of low-density lipoprotein (LDL) is a pivotal initiating event in the pathogenesis of atherosclerosis. The uptake of oxidized LDL (oxLDL) by macrophages leads to the formation of foam cells, a hallmark of atherosclerotic plaques. Consequently, inhibiting LDL oxidation presents a promising therapeutic strategy for the prevention and treatment of cardiovascular diseases. This technical guide provides a comprehensive overview of S 12340, a potent inhibitor of LDL oxidative modification. We will delve into its quantitative inhibitory effects, the detailed experimental protocols for assessing its efficacy, and the underlying signaling pathways involved in its mechanism of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of cardiovascular disease and antioxidant therapies.

Quantitative Inhibitory Effects of S 12340

S 12340 has demonstrated significant efficacy in preventing the oxidative modification of LDL in both in vitro and ex vivo studies. The available quantitative data from seminal research highlights its potency.

Table 1: In Vitro and Ex Vivo Inhibitory Activity of S 12340 on LDL Oxidation

| Parameter | Experimental System | Method of Oxidation Induction | Key Findings | Reference |

| In Vitro Inhibition | Human LDL | Copper Ions (Cu²⁺) | Near-complete inhibition of LDL oxidation at a concentration of 0.5 µM, as measured by electrophoretic mobility and TBARS formation.[1] | [2] |

| Human LDL | Cultured Endothelial Cells | Demonstrated dose-dependent inhibition of LDL oxidation.[1] | [2] | |

| Ex Vivo Inhibition | WHHL Rabbits | Spontaneous (endogenous) | Oral administration of S 12340 at a dose of 10 mg/kg/day effectively protected LDL from ex vivo induced oxidation.[1] | [2] |

| WHHL Rabbits | Spontaneous (endogenous) | Protection against LDL oxidation was observed for at least 6 hours after the last oral administration of the compound.[1] | [2] | |

| Free Radical Scavenging | Cell-free system | DPPH radical | S 12340 demonstrated free radical scavenging properties, comparable to probucol and vitamin E.[1] | [2] |

Note: WHHL (Watanabe Heritable Hyperlipidemic) rabbits are an animal model that spontaneously develops hypercholesterolemia and atherosclerosis. TBARS (Thiobarbituric Acid Reactive Substances) are byproducts of lipid peroxidation and are used as an indicator of oxidative stress. DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical used to measure the antioxidant activity of compounds.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of S 12340's inhibitory effects on LDL oxidation.

Isolation of Low-Density Lipoprotein (LDL)

A standard method for isolating LDL from human plasma involves sequential ultracentrifugation.

-

Plasma Collection: Collect whole blood in tubes containing EDTA to prevent coagulation.

-

Centrifugation: Centrifuge the blood at a low speed to separate the plasma from blood cells.

-

Density Adjustment: Adjust the density of the plasma to 1.019 g/mL with a potassium bromide (KBr) solution.

-

First Ultracentrifugation: Centrifuge the plasma at high speed (e.g., 100,000 x g) for 20-24 hours at 4°C. This will float the very-low-density lipoproteins (VLDL).

-

VLDL Removal: Carefully remove the top VLDL layer.

-

Second Density Adjustment: Adjust the density of the remaining infranatant to 1.063 g/mL with KBr.

-

Second Ultracentrifugation: Centrifuge again at high speed for 20-24 hours at 4°C. The LDL fraction will now be in the top layer.

-

LDL Collection: Collect the LDL fraction.

-

Dialysis: Dialyze the collected LDL extensively against a phosphate-buffered saline (PBS) solution containing EDTA to remove KBr and preserve the LDL.

-

Sterilization and Storage: Sterilize the LDL solution by filtration and store it at 4°C in the dark.

Copper-Induced LDL Oxidation

This is a widely used in vitro method to induce LDL oxidation.

-

LDL Preparation: Prepare a solution of isolated LDL in PBS.

-

Initiation of Oxidation: Add a solution of copper sulfate (CuSO₄) to the LDL solution to a final concentration of 5-10 µM.

-

Incubation: Incubate the mixture at 37°C for a specified period (typically 2-24 hours). The extent of oxidation can be monitored over time.

-

Termination of Oxidation: Stop the reaction by adding an excess of EDTA, which chelates the copper ions.

-

Analysis: Analyze the extent of oxidation using methods such as the TBARS assay and electrophoretic mobility.

Endothelial Cell-Induced LDL Oxidation

This method provides a more physiologically relevant model of LDL oxidation.

-

Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cells to confluence in appropriate cell culture plates.

-

LDL Incubation: Wash the confluent cell monolayer with PBS and then incubate the cells with a medium containing isolated LDL.

-

Co-incubation: Co-culture the endothelial cells and LDL for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.

-

Collection of Oxidized LDL: After incubation, collect the cell culture medium containing the endothelial cell-modified LDL.

-

Analysis: Analyze the collected LDL for oxidative modifications using the TBARS assay and electrophoretic mobility.

Thiobarbituric Acid Reactive Substances (TBARS) Assay

This assay quantifies lipid peroxidation.

-

Sample Preparation: Mix the LDL sample with a solution of trichloroacetic acid (TCA) and thiobarbituric acid (TBA).

-

Heating: Heat the mixture in a boiling water bath for a specified time (e.g., 15-60 minutes). This allows the malondialdehyde (MDA), a product of lipid peroxidation, to react with TBA to form a colored adduct.

-

Cooling and Centrifugation: Cool the samples and centrifuge to pellet any precipitate.

-

Spectrophotometric Measurement: Measure the absorbance of the supernatant at a specific wavelength (typically 532 nm).

-

Quantification: Calculate the concentration of TBARS using a standard curve prepared with a known concentration of MDA or a similar standard.

Electrophoretic Mobility Assay

Oxidation increases the negative charge of LDL, leading to increased mobility in an electric field.

-

Gel Preparation: Prepare an agarose gel (typically 0.5-1.0%) in a suitable buffer (e.g., barbital buffer, pH 8.6).

-

Sample Loading: Load the native LDL and oxidized LDL samples into the wells of the agarose gel.

-

Electrophoresis: Run the gel at a constant voltage until the dye front has migrated a sufficient distance.

-

Staining: Stain the gel with a lipid-specific stain, such as Sudan Black B, to visualize the lipoprotein bands.

-

Analysis: Compare the migration distance of the oxidized LDL samples to that of the native LDL. An increased migration distance indicates a higher degree of oxidation.

DPPH Radical Scavenging Assay

This assay measures the free radical scavenging capacity of a compound.

-

DPPH Solution Preparation: Prepare a solution of DPPH in a suitable solvent (e.g., methanol or ethanol).

-

Sample Incubation: Mix the test compound (S 12340) at various concentrations with the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 517 nm). The reduction of the DPPH radical by an antioxidant results in a decrease in absorbance.

-

Calculation of Scavenging Activity: Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound.

Signaling Pathways and Mechanism of Action

The antioxidant effect of S 12340 is primarily attributed to its ability to scavenge free radicals, thereby interrupting the chain reaction of lipid peroxidation. The following diagrams illustrate the general pathway of LDL oxidation and the proposed mechanism of action for S 12340.

Figure 1: Simplified signaling pathway of LDL oxidation and its role in atherosclerosis.

Figure 2: Proposed mechanism of action of S 12340 as a free radical scavenger.

S 12340, as a spiro compound, likely exerts its antioxidant effects through its chemical structure, which can donate electrons to neutralize free radicals. This action breaks the lipid peroxidation chain reaction, thereby preventing the formation of oxidized LDL and the subsequent pathological events leading to atherosclerosis.

Conclusion

S 12340 is a potent inhibitor of LDL oxidation, demonstrating significant efficacy in both in vitro and ex vivo models. Its mechanism of action appears to be rooted in its free radical scavenging properties. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for further research and development of S 12340 and similar compounds as potential therapeutic agents for atherosclerosis. Further studies are warranted to fully elucidate its specific molecular targets and to establish its clinical utility.

References

Methodological & Application

Application Notes: S 12340 as an In Vitro Inhibitor of LDL Oxidation

Introduction

The oxidation of low-density lipoprotein (LDL) is a critical initiating event in the pathogenesis of atherosclerosis.[1][2][3] Oxidized LDL (oxLDL) is taken up by macrophages via scavenger receptors, leading to the formation of foam cells, a hallmark of atherosclerotic plaques.[1][2][3] Consequently, inhibiting LDL oxidation is a promising therapeutic strategy for preventing or slowing the progression of cardiovascular disease. This document provides detailed protocols for evaluating the in vitro efficacy of a test compound, designated S 12340, as an inhibitor of LDL oxidation.

Two primary methods are described: the continuous monitoring of conjugated diene formation and the end-point measurement of Thiobarbituric Acid Reactive Substances (TBARS).[4][5][6] The conjugated diene assay measures the initial phase of lipid peroxidation, whereas the TBARS assay quantifies secondary oxidation products like malondialdehyde (MDA).[7][8]

Principle of the Assays

-

Copper-Mediated Conjugated Diene Formation Assay: Native LDL contains polyunsaturated fatty acids. In the presence of a transition metal ion like copper (Cu²⁺), reactive oxygen species are generated, which attack these fatty acids, leading to the rearrangement of double bonds and the formation of conjugated dienes.[9][10] These dienes exhibit a strong absorbance at 234 nm.[4][11][12] The kinetics of LDL oxidation typically show a lag phase, where endogenous antioxidants are consumed, followed by a rapid propagation phase.[4] Antioxidant compounds like S 12340 extend this lag phase in a concentration-dependent manner.[4][13]

-

Thiobarbituric Acid Reactive Substances (TBARS) Assay: This assay measures the end-products of lipid peroxidation.[6] Malondialdehyde (MDA), a major secondary product, reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored MDA-TBA adduct, which can be quantified spectrophotometrically at ~532 nm.[6][7][8] The inhibition of color formation indicates the antioxidant activity of the test compound.

Data Presentation: Efficacy of S 12340

Disclaimer: The following data are representative examples for illustrative purposes, as no specific public data for "S 12340" exists. Results for S 12340 should be compared against a known antioxidant standard, such as Trolox.

Table 1: Effect of S 12340 on the Lag Phase of Copper-Mediated LDL Oxidation

| Compound | Concentration (µM) | Lag Phase (minutes) | % Increase in Lag Phase |

| Control (Vehicle) | 0 | 60 ± 5 | 0% |

| S 12340 | 1 | 85 ± 7 | 42% |

| 5 | 130 ± 11 | 117% | |

| 10 | 195 ± 15 | 225% | |

| 25 | 280 ± 20 | 367% | |

| Trolox (Standard) | 5 | 150 ± 12 | 150% |

| IC50 (Concentration to achieve 50% of max. response) | S 12340: ~3.5 µM |

Table 2: Inhibition of TBARS (MDA) Formation by S 12340

| Compound | Concentration (µM) | MDA Concentration (nmol/mg protein) | % Inhibition |

| Native LDL | - | 0.8 ± 0.2 | - |

| Oxidized LDL (Control) | 0 | 12.5 ± 1.1 | 0% |

| S 12340 | 1 | 9.8 ± 0.9 | 21.6% |

| 5 | 6.1 ± 0.5 | 51.2% | |

| 10 | 3.5 ± 0.4 | 72.0% | |

| 25 | 1.9 ± 0.3 | 84.8% | |

| Trolox (Standard) | 5 | 5.5 ± 0.6 | 56.0% |

| IC50 (Concentration for 50% inhibition) | S 12340: ~4.8 µM |

Experimental Protocols

Protocol 1: Copper-Mediated LDL Oxidation (Conjugated Diene Method)

1. Materials and Reagents:

-

Human Low-Density Lipoprotein (LDL)

-

Phosphate-Buffered Saline (PBS), pH 7.4, EDTA-free

-

Copper (II) Sulfate (CuSO₄) stock solution (1 mM in deionized water)

-

S 12340 and Trolox stock solutions (e.g., 10 mM in DMSO)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer with temperature control (37°C) and kinetic reading capability at 234 nm.

2. LDL Preparation:

-

If using commercially purchased LDL, it may require dialysis against EDTA-free PBS to remove preservatives that can interfere with the assay.

-

Dialyze LDL (e.g., 1 mg/mL) against 1L of chelex-treated, nitrogen-purged PBS (pH 7.4) for 24 hours at 4°C, with at least two buffer changes.

-

Determine the final protein concentration of the LDL solution using a standard protein assay (e.g., BCA or Lowry). Adjust the concentration to 0.1 mg/mL with EDTA-free PBS.

3. Assay Procedure:

-

Set up the 96-well plate. For each concentration of S 12340 and Trolox, prepare triplicate wells. Include a vehicle control (e.g., DMSO) and a negative control (LDL without CuSO₄).

-

To each well, add the following in order:

-

180 µL of LDL solution (0.1 mg/mL).

-

2 µL of S 12340, Trolox, or vehicle, diluted to the desired final concentration.

-

-

Mix gently and pre-incubate the plate at 37°C for 30 minutes.

-

Initiate the oxidation reaction by adding 20 µL of CuSO₄ solution (final concentration typically 5-10 µM) to all wells except the negative control.[14]

-

Immediately place the plate in the spectrophotometer pre-heated to 37°C.

-

Monitor the absorbance at 234 nm every 5-10 minutes for a period of 4-8 hours.[13]

4. Data Analysis:

-

Plot absorbance (A234) versus time for each concentration.

-

The lag phase is determined as the time (in minutes) where the tangent of the rapid propagation phase intersects with the initial baseline absorbance.[4]

-

Calculate the percent increase in lag phase relative to the vehicle control.

-

Plot the percent increase in lag phase against the log concentration of S 12340 to determine the IC50 value.

Protocol 2: TBARS Assay for Lipid Peroxidation

1. Materials and Reagents:

-

Oxidized LDL samples from an experiment similar to Protocol 1 (incubated for a fixed time, e.g., 4 hours).

-

Trichloroacetic Acid (TCA) solution (20% w/v).

-

Thiobarbituric Acid (TBA) solution (0.67% w/v in 0.05 M NaOH).

-

Malondialdehyde (MDA) standard (from 1,1,3,3-tetramethoxypropane).

-

Glass test tubes.

-

Water bath (95°C).

-

Centrifuge.

-

Spectrophotometer or microplate reader (532 nm).

2. Assay Procedure:

-

At the end of the LDL oxidation incubation period (e.g., 4 hours at 37°C with CuSO₄ and inhibitors), stop the reaction by placing the samples on ice.

-

In a glass tube, mix 200 µL of the LDL sample with 400 µL of 20% TCA.

-

Add 400 µL of 0.67% TBA solution.

-

Vortex the mixture thoroughly.

-

Incubate the tubes in a boiling water bath (95°C) for 60 minutes.[7]

-

Cool the tubes in an ice bath for 10 minutes to stop the reaction.[7]

-

Centrifuge the samples at 1,500 x g for 10 minutes to pellet the precipitate.[7]

-

Transfer the clear supernatant to a new tube or a 96-well plate.

-

Measure the absorbance of the supernatant at 532 nm.

3. Data Analysis:

-

Prepare a standard curve using known concentrations of MDA.

-

Calculate the MDA concentration in each sample by interpolating from the standard curve.

-

Calculate the percentage inhibition of MDA formation for each concentration of S 12340 compared to the oxidized LDL control.

-

Plot the percentage inhibition against the log concentration of S 12340 to determine the IC50 value.

Visualizations

Caption: Workflow for the conjugated diene-based LDL oxidation inhibition assay.

Caption: Simplified pathway of LDL oxidation and its inhibition by S 12340.

References

- 1. Oxidized Low-Density Lipoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. Oxidative modification of LDL: comparison between cell-mediated and copper-mediated modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Continuous monitoring of in vitro oxidation of human low density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. himedialabs.com [himedialabs.com]

- 7. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Video: Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay [jove.com]

- 9. Copper can promote oxidation of LDL by markedly different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Baseline diene conjugation in LDL lipids: an indicator of circulating oxidized LDL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

- 13. researchgate.net [researchgate.net]

- 14. Inhibition of LDL oxidation and oxidized LDL-induced foam cell formation in RAW 264.7 cells show anti-atherogenic properties of a foliar methanol extract of Scoparia dulcis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of S 12340 in Cultured Endothelial Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing S 12340, a potent inhibitor of low-density lipoprotein (LDL) oxidation, in studies involving cultured endothelial cells. This document outlines the potential applications of S 12340 in endothelial cell research, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

Application Notes

S 12340 is a compound recognized for its strong antioxidant properties, particularly its ability to inhibit the oxidative modification of LDL.[1] This process is a key event in the pathogenesis of atherosclerosis, where endothelial dysfunction is a critical initiating factor. The use of S 12340 in cultured endothelial cells can, therefore, be instrumental in elucidating the mechanisms of vascular protection against oxidative stress.

Potential research applications for S 12340 in cultured endothelial cells include:

-

Inhibition of Oxidative Stress: Investigating the protective effects of S 12340 against oxidative damage induced by various stimuli, such as oxidized LDL (oxLDL), hydrogen peroxide (H₂O₂), or inflammatory cytokines.

-

Modulation of Endothelial Function: Assessing the impact of S 12340 on key endothelial cell functions that are often dysregulated in vascular diseases. These include cell viability, proliferation, apoptosis, migration, and the ability to form capillary-like structures (tube formation).

-

Elucidation of Signaling Pathways: Exploring the molecular mechanisms by which S 12340 exerts its effects. Given its antioxidant nature, key pathways to investigate would include those sensitive to reactive oxygen species (ROS), such as the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Akt signaling pathways.

-

Anti-inflammatory Effects: Examining the potential of S 12340 to mitigate inflammatory responses in endothelial cells, which are central to the progression of atherosclerosis.

Quantitative Data Summary

The primary quantitative data available for S 12340 in the context of endothelial cells pertains to its inhibition of LDL oxidation.

| Parameter | Value | Cell Type/Condition | Reference |

| Inhibition of LDL Oxidation | |||

| Effective Concentration | 0.5 µM | Cultured human endothelial cells inducing LDL oxidation | [1] |

Further research is required to establish quantitative data for other cellular effects, such as EC50 or IC50 values for proliferation, migration, or apoptosis.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of S 12340 on cultured endothelial cells.

Protocol 1: Endothelial Cell Culture and Treatment with S 12340

This protocol provides a general guideline for culturing and treating endothelial cells with S 12340. Specific cell types (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) may have more specific requirements.

Materials:

-

Primary endothelial cells or a certified endothelial cell line

-

Complete endothelial cell growth medium (e.g., EGM-2)

-

S 12340 (stock solution prepared in a suitable solvent like DMSO)

-

Phosphate-buffered saline (PBS)

-

Tissue culture flasks/plates

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Cell Culture: Culture endothelial cells in complete growth medium in a humidified incubator at 37°C and 5% CO₂. Passage cells before they reach confluency.

-

Seeding for Experiments: Seed endothelial cells into appropriate culture plates (e.g., 96-well for viability, 24-well for migration) at a predetermined density to achieve 70-80% confluency at the time of treatment.

-

S 12340 Preparation: Prepare a stock solution of S 12340 in a sterile solvent (e.g., DMSO). Further dilute the stock solution in a complete growth medium to the desired final concentrations. Ensure the final solvent concentration is consistent across all treatments and does not exceed a level toxic to the cells (typically <0.1%).

-

Treatment: Remove the culture medium from the cells and replace it with the medium containing the various concentrations of S 12340. Include a vehicle control (medium with the solvent at the same final concentration).

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours), depending on the specific assay.

-

Assay Performance: Proceed with the desired functional or molecular assay as described in the following protocols.

Protocol 2: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cells treated with S 12340 in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Following treatment with S 12340, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple formazan product is visible.

-

Add 100 µL of solubilization solution to each well.

-

Mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Express the results as a percentage of the vehicle-treated control.

Protocol 3: Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the ability of endothelial cells to migrate and close a "wound" created in a confluent monolayer.

Materials:

-

Confluent monolayer of endothelial cells in a 24-well plate

-

Sterile 200 µL pipette tip

-

Microscope with a camera

Procedure:

-

Create a "scratch" in the confluent cell monolayer using a sterile pipette tip.

-

Gently wash the wells with PBS to remove detached cells.

-

Replace the PBS with a fresh medium containing different concentrations of S 12340 or a vehicle control.

-

Capture images of the wound at time 0.

-

Incubate the plate at 37°C and 5% CO₂.

-

Capture images of the same wound area at subsequent time points (e.g., 6, 12, 24 hours).

-

Quantify the wound closure area using image analysis software.

Protocol 4: Tube Formation Assay on Matrigel

This assay evaluates the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

Materials:

-

Matrigel Basement Membrane Matrix

-

Pre-chilled 96-well plate

-

Endothelial cells

-

Medium containing S 12340 or vehicle control

Procedure:

-

Thaw Matrigel on ice overnight.

-

Coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel.

-

Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

-

Harvest endothelial cells and resuspend them in a medium containing the desired concentrations of S 12340 or vehicle control.

-

Seed 1.5 x 10⁴ cells onto the solidified Matrigel in each well.

-

Incubate for 4-18 hours at 37°C and 5% CO₂.

-

Visualize the formation of tube-like structures using a microscope.

-

Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.

Protocol 5: Western Blotting for Signaling Pathway Analysis

This protocol allows for the analysis of protein expression and phosphorylation to investigate signaling pathways.

Materials:

-

Cells treated with S 12340

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-NF-κB, anti-phospho-ERK, anti-phospho-Akt)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated cells and collect the protein lysates.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Signaling Pathway Diagram

Caption: Hypothetical signaling pathway of S 12340 in endothelial cells.

Experimental Workflow Diagram

Caption: General experimental workflow for studying S 12340 in endothelial cells.

References

Application Notes and Protocols: Copper-Induced LDL Oxidation with S 12340

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for inducing the oxidation of Low-Density Lipoprotein (LDL) using copper ions (Cu²⁺) and for evaluating the inhibitory effects of the compound S 12340. Oxidized LDL is implicated in the pathogenesis of atherosclerosis, and in vitro oxidation models are crucial for screening potential therapeutic agents.[1][2][3][4]

Introduction

The oxidative modification of Low-Density Lipoprotein (LDL) is a critical event in the initiation and progression of atherosclerosis.[3][5] Oxidized LDL is taken up by macrophages, leading to the formation of foam cells, a hallmark of atherosclerotic plaques.[4] A common in vitro method to study this process involves the use of copper ions (Cu²⁺) as a pro-oxidant to initiate lipid peroxidation in LDL particles.[1][2]

S 12340 has been identified as a potent inhibitor of LDL oxidation.[5] This compound demonstrates significant free radical scavenging properties and effectively protects LDL from oxidative modification induced by copper ions.[5] These application notes provide a detailed protocol for assessing the antioxidant potential of S 12340 in a copper-induced LDL oxidation model.

Quantitative Data Summary

The inhibitory effect of S 12340 on copper-induced LDL oxidation is dose-dependent. The following table summarizes the key quantitative findings from in vitro studies.

| Parameter | Method | S 12340 Concentration | Result | Reference |

| Inhibition of LDL Oxidation | Thiobarbituric Acid Reactive Substances (TBARS) | 0.5 µM | Near-normal values | [5] |

| Inhibition of LDL Oxidation | Electrophoretic Mobility | 0.5 µM | Near-normal values | [5] |

| Ex Vivo Protection in WHHL Rabbits | LDL Oxidation | 10 mg/kg/day (oral) | Dose-dependent protection | [5] |

Experimental Protocols

This section details the necessary protocols for LDL isolation, copper-induced oxidation, and the assessment of oxidation, incorporating the use of S 12340 as an inhibitor.

LDL Isolation

A standard method for LDL isolation from human plasma is ultracentrifugation. Alternatively, a precipitation method can be used for a faster, though less pure, preparation.

Materials:

-

Human plasma containing EDTA

-

Potassium Bromide (KBr)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Ultracentrifuge and tubes

-

Dialysis tubing (10-12 kDa MWCO)

-

0.45 µm filter

Protocol:

-

Collect fresh human blood in tubes containing EDTA and separate plasma by low-speed centrifugation.

-

Adjust the density of the plasma to 1.019 g/mL by adding solid KBr.

-

Ultracentrifuge the plasma at 100,000 x g for 20 hours at 4°C to float the VLDL.

-

Remove the top VLDL layer and adjust the density of the infranatant to 1.063 g/mL with KBr.

-

Ultracentrifuge again at 100,000 x g for 20 hours at 4°C.

-

The orange-yellow LDL band is collected from the top of the tube.

-

Dialyze the isolated LDL extensively against PBS (pH 7.4) for 48 hours at 4°C, with at least two changes of buffer, to remove KBr and EDTA.

-

Sterilize the LDL solution by passing it through a 0.45 µm filter.

-

Determine the protein concentration of the LDL preparation using a standard protein assay (e.g., Lowry or BCA method).

Copper-Induced LDL Oxidation

This protocol describes the induction of LDL oxidation using copper sulfate (CuSO₄) and the evaluation of the inhibitory effect of S 12340.

Materials:

-

Isolated and dialyzed LDL solution (0.1-0.2 mg/mL protein in PBS)

-

Copper (II) sulfate (CuSO₄) solution (stock solution, e.g., 1 mM in deionized water)

-

S 12340 (stock solution in a suitable solvent, e.g., DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Spectrophotometer capable of reading at 234 nm

Protocol:

-

Prepare the reaction mixtures in quartz cuvettes. For each reaction, prepare a blank containing PBS.

-

To the sample cuvettes, add the isolated LDL to a final concentration of 0.1 mg/mL in PBS.

-

For the inhibitor experiments, add S 12340 to the desired final concentrations (e.g., a range including 0.5 µM). An equivalent volume of the solvent (e.g., DMSO) should be added to the control cuvettes. Pre-incubate for 10-15 minutes at 37°C.

-

Initiate the oxidation by adding CuSO₄ to a final concentration of 5-10 µM.

-

Immediately start monitoring the change in absorbance at 234 nm over time at 37°C. Readings can be taken every 5-10 minutes for several hours. The increase in absorbance at 234 nm corresponds to the formation of conjugated dienes, an early marker of lipid peroxidation.

-

The lag phase (the time before a rapid increase in absorbance), the maximum rate of oxidation (the slope of the propagation phase), and the maximum diene formation (the peak absorbance) can be determined from the resulting kinetic curve.

Assessment of LDL Oxidation

In addition to monitoring conjugated diene formation, other methods can be used to assess the extent of LDL oxidation at the end of the incubation period.

This assay measures malondialdehyde (MDA) and other aldehyde products of lipid peroxidation.

Materials:

-

Trichloroacetic acid (TCA) solution (e.g., 20% w/v)

-

Thiobarbituric acid (TBA) reagent (e.g., 0.67% w/v)

-

Oxidized LDL samples

-

MDA standard (e.g., 1,1,3,3-tetramethoxypropane)

Protocol:

-

At the end of the oxidation reaction, stop the reaction by adding a chelating agent like EDTA.

-

To 0.5 mL of the LDL sample, add 1 mL of TCA solution and 1 mL of TBA reagent.

-

Vortex and incubate at 95°C for 30-60 minutes.

-

Cool the samples on ice and centrifuge to pellet any precipitate.

-

Measure the absorbance of the supernatant at 532 nm.

-

Quantify the amount of TBARS by comparing the absorbance to a standard curve generated with MDA.

Oxidation increases the net negative charge of apolipoprotein B-100, leading to increased electrophoretic mobility.

Materials:

-

Agarose gel (0.8-1% in a suitable buffer, e.g., Tris-borate-EDTA)

-

Electrophoresis chamber and power supply

-

Loading dye

-

Staining solution (e.g., Coomassie Brilliant Blue or a lipid-specific stain)

Protocol:

-

Mix the oxidized and native LDL samples with loading dye.

-

Load the samples onto the agarose gel.

-

Run the electrophoresis at a constant voltage until the dye front has migrated an appropriate distance.

-

Stain the gel to visualize the protein or lipid bands.

-

Compare the mobility of the oxidized LDL samples (with and without S 12340) to that of the native (unoxidized) LDL.

Visualizations

Experimental Workflow

Caption: Workflow for copper-induced LDL oxidation and its inhibition by S 12340.

Signaling Pathway of LDL Oxidation and Inhibition

Caption: Mechanism of copper-induced LDL oxidation and inhibition by S 12340.

References

- 1. Copper ions promote peroxidation of low density lipoprotein lipid by binding to histidine residues of apolipoprotein B100, but they are reduced at other sites on LDL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Copper-induced LDL peroxidation investigated by 1H-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oxidized low-density lipoproteins and their contribution to atherosclerosis [explorationpub.com]

- 4. Lipoprotein oxidation in cardiovascular disease: chief culprit or innocent bystander? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. S 12340: a potent inhibitor of the oxidative modification of low-density lipoprotein in vitro and ex vivo in WHHL rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Electrophoretic Mobility Analysis of LDL Treated with S-12340

For Researchers, Scientists, and Drug Development Professionals

Introduction

Low-density lipoprotein (LDL) modification, particularly through oxidation, is a critical event in the pathogenesis of atherosclerosis. Oxidized LDL (ox-LDL) exhibits increased negative charge, leading to a greater electrophoretic mobility on agarose gels compared to native LDL. This change in mobility is a key indicator of LDL modification. S-12340 has been identified as a potent inhibitor of LDL oxidative modification.[1] This document provides detailed protocols for the analysis of LDL electrophoretic mobility following treatment with S-12340, enabling researchers to assess the compound's protective effects.

Data Presentation

The following table summarizes the quantitative data on the effect of S-12340 on LDL modification.

| Treatment Group | Concentration of S-12340 | Induction of Oxidation | Effect on Electrophoretic Mobility | Reference |

| In vitro (Human LDL) | 0.5 µM | Copper ions or cultured endothelial cells | Returned to almost normal values | [1] |

| Ex vivo (WHHL Rabbits) | 10 mg/kg/day (oral) | Ex vivo oxidation | Dose-dependent protection against modification | [1] |

Experimental Protocols

This section details the key experimental protocols for analyzing the electrophoretic mobility of LDL treated with S-12340.

In Vitro Analysis of S-12340 on Human LDL Oxidation

Objective: To assess the direct effect of S-12340 on the electrophoretic mobility of human LDL subjected to copper-induced oxidation.

Materials:

-

Human LDL (isolated from fresh plasma by ultracentrifugation)

-

S-12340 solution (in a suitable solvent, e.g., DMSO)

-

Copper (II) sulfate (CuSO₄) solution

-

Phosphate-buffered saline (PBS), pH 7.4

-

Agarose gel electrophoresis system

-

Staining solution (e.g., Fat Red 7B or Sudan Black B)

-

Destaining solution

-

Densitometer for quantitative analysis

Procedure:

-

LDL Preparation: Dialyze isolated human LDL against PBS to remove any contaminants. Adjust the final concentration of LDL to 1 mg/mL in PBS.

-

Treatment with S-12340:

-

Prepare different concentrations of S-12340.

-

In separate microcentrifuge tubes, add the desired concentration of S-12340 to the LDL solution. A vehicle control (solvent only) should be included.

-

Incubate the LDL with S-12340 for 30 minutes at 37°C.

-

-

Induction of Oxidation:

-

To induce oxidation, add CuSO₄ to the LDL solutions to a final concentration of 5 µM.

-

A negative control of native LDL (without CuSO₄) and a positive control of oxidized LDL (with CuSO₄ but without S-12340) should be included.

-

Incubate all samples at 37°C for 4-6 hours.

-

-

Agarose Gel Electrophoresis:

-

Prepare a 0.8% agarose gel in barbital buffer (pH 8.6).

-

Load equal amounts of protein from each sample into the wells of the agarose gel.

-

Run the electrophoresis at a constant voltage (e.g., 100 V) for approximately 90 minutes or until the dye front has migrated sufficiently.

-

-

Staining and Destaining:

-

After electrophoresis, stain the gel with a lipid-specific stain such as Fat Red 7B or Sudan Black B for 1-2 hours.[2]

-

Destain the gel with an appropriate destaining solution until the lipoprotein bands are clearly visible against a clear background.

-

-

Analysis:

-

Visually inspect the gel to compare the migration of the different LDL samples. Increased migration indicates a higher degree of oxidation.

-

For quantitative analysis, use a densitometer to scan the gel and measure the relative electrophoretic mobility (REM) of the LDL bands compared to a reference (e.g., native LDL).

-

Ex Vivo Analysis of LDL from S-12340-Treated WHHL Rabbits

Objective: To evaluate the protective effect of orally administered S-12340 on the electrophoretic mobility of LDL isolated from Watanabe Heritable Hyperlipidemic (WHHL) rabbits.

Materials:

-

WHHL rabbits

-

S-12340 (for oral administration)

-

Placebo control

-

Blood collection tubes with anticoagulant (e.g., EDTA)

-

Ultracentrifuge for LDL isolation

-

Materials for agarose gel electrophoresis as described in Protocol 1.

Procedure:

-

Animal Treatment:

-

Treat WHHL rabbits with S-12340 (e.g., 10 mg/kg/day) or a placebo orally for a specified period (e.g., 3 days or 1 month).[1]

-

-

Blood Collection and LDL Isolation:

-

Collect blood samples from the rabbits at designated time points.

-

Separate plasma by centrifugation.

-

Isolate LDL from the plasma using ultracentrifugation.

-

-

Ex Vivo Oxidation and Electrophoresis:

-

Subject the purified LDL from both placebo- and S-12340-treated rabbits to ex vivo oxidation using CuSO₄ as described in Protocol 1.

-

Perform agarose gel electrophoresis on the oxidized LDL samples.

-

-

Analysis:

-

Compare the electrophoretic mobility of LDL from S-12340-treated rabbits with that from the placebo group to determine the extent of protection against oxidation.

-

Visualizations

Caption: Experimental workflow for LDL mobility analysis.

Caption: Mechanism of S-12340 on LDL mobility.

References

Application Notes and Protocols for the Experimental Use of Vismodegib (Hedgehog Pathway Inhibitor)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vismodegib (brand name Erivedge) is a first-in-class, orally bioavailable small molecule inhibitor of the Hedgehog (Hh) signaling pathway.[1][2][3][4] It functions by binding to and inhibiting the Smoothened (SMO) protein, a key transducer of the Hh signal.[2][5][6][7] Dysregulation of the Hh pathway is implicated in the pathogenesis of several cancers, most notably basal cell carcinoma (BCC) and medulloblastoma.[1][2][8] These application notes provide a comprehensive guide for the preparation and experimental use of Vismodegib in a research setting.

Mechanism of Action

The Hedgehog signaling pathway is crucial during embryonic development for cell growth and differentiation.[1][5] In adult tissues, the pathway is largely inactive.[1][5] The canonical Hh pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHh) to the Patched-1 (PTCH1) receptor.[9][10][11] In the absence of a ligand, PTCH1 inhibits the activity of SMO.[5][9][11] Ligand binding to PTCH1 alleviates this inhibition, allowing SMO to activate the GLI family of transcription factors (GLI1, GLI2, and GLI3).[2][9][11] Activated GLI proteins translocate to the nucleus and induce the transcription of target genes that promote cell proliferation and survival.[9][11]

In many cancers, mutations in PTCH1 or SMO lead to constitutive activation of the Hh pathway, driving uncontrolled cell growth.[1][12][13] Vismodegib acts as a competitive antagonist of SMO, preventing its activation and subsequent downstream signaling, thereby inhibiting the expression of tumor-mediating genes.[2][5]

Signaling Pathway Diagram

Caption: Hedgehog signaling pathway and the inhibitory action of Vismodegib on SMO.

Quantitative Data Summary

Table 1: In Vitro Efficacy of Vismodegib

| Cell Line | Assay | Endpoint | Concentration | Result | Reference |

| Medulloblastoma (Ptch+/- allograft) | Proliferation | IC50 | 0.165 µM (for Gli1 inhibition) | Potent inhibition | [14][15] |

| Colorectal Cancer (D5123) | Proliferation | IC50 | 0.267 µM (for Gli1 inhibition) | Potent inhibition | [14][15] |

| Colon Cancer (Caco-2) | Proliferation | % Inhibition | 5-50 µM | Dose-dependent decrease (up to 35% at 48h) | [16] |

| Colon Cancer (Ht-29) | Proliferation | % Inhibition | 5-50 µM | Dose-dependent decrease | [16] |

| Basal Cell Carcinoma (BCC-1) | Viability (MTS) | Relative Absorption | 10 µM | Significant decrease after 24h | [17] |

| Squamous Cell Carcinoma (SCC-25) | Viability (MTS) | Relative Absorption | 40 µM | Significant decrease after 24h | [17] |

Table 2: Pharmacokinetic Properties of Vismodegib

| Parameter | Value | Species | Reference |

| Bioavailability | ~32% | Human | [1][9] |

| Time to Peak Plasma Concentration | ~2.4 days | Human | [1] |

| Volume of Distribution (Vd) | 16-26.6 L | Human | [1][9] |

| Protein Binding | >99% (to albumin and AAG) | Human | [1][9] |

| Elimination Half-life (single dose) | ~12 days | Human | [1] |

| Elimination Half-life (continuous daily dosing) | ~4 days | Human | [9] |

| Primary Route of Elimination | Feces (82%) | Human | [1] |

Experimental Protocols

Preparation of Vismodegib Stock Solution

Materials:

-

Vismodegib powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Determine the desired stock concentration (e.g., 10 mM).

-

Calculate the required mass of Vismodegib powder using its molecular weight (421.35 g/mol ).

-

Aseptically weigh the Vismodegib powder and transfer it to a sterile microcentrifuge tube.

-

Add the calculated volume of DMSO to achieve the desired stock concentration.

-

Vortex the solution until the powder is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.

Note: The solubility of Vismodegib is pH-dependent, with lower solubility at neutral pH.[18] For in vivo studies, specific formulations may be required.[19]

In Vitro Cell Viability Assay (MTS Assay)

Objective: To determine the effect of Vismodegib on the viability of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., BCC-1, SCC-25)[17]

-

Complete cell culture medium

-

96-well cell culture plates

-

Vismodegib stock solution

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of Vismodegib in complete medium from the stock solution. Include a vehicle control (DMSO) at the same concentration as the highest Vismodegib treatment.

-

Remove the old medium from the cells and add the medium containing the different concentrations of Vismodegib or vehicle control.

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

At each time point, add the MTS reagent to each well according to the manufacturer's instructions.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Experimental Workflow Diagram

References

- 1. Vismodegib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Vismodegib - Wikipedia [en.wikipedia.org]

- 3. Discovery and preclinical development of vismodegib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. What is the mechanism of Vismodegib? [synapse.patsnap.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. researchgate.net [researchgate.net]

- 8. Vismodegib for the treatment of basal cell carcinoma: results and implications of the ERIVANCE BCC trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Vismodegib: A smoothened inhibitor for the treatment of advanced basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]

- 11. researchgate.net [researchgate.net]

- 12. Radiation Sensitization of Basal Cell and Head and Neck Squamous Cell Carcinoma by the Hedgehog Pathway Inhibitor Vismodegib - PMC [pmc.ncbi.nlm.nih.gov]

- 13. arts.units.it [arts.units.it]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Pharmacokinetic-pharmacodynamic analysis of vismodegib in preclinical models of mutational and ligand-dependent Hedgehog pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Smoothened antagonist GDC-0449 (Vismodegib) inhibits proliferation and triggers apoptosis in colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. accessdata.fda.gov [accessdata.fda.gov]

- 19. selleckchem.com [selleckchem.com]

Troubleshooting & Optimization

Technical Support Center: Improving Compound Solubility for In Vitro Experiments

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with small molecules, such as Compound S 12340, during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: My small molecule, Compound S, is precipitating out of solution when I dilute my DMSO stock into an aqueous buffer for my in vitro assay. What are the initial steps I should take?

A1: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic small molecules. Here are several initial steps to troubleshoot this problem:

-

Lower the Final Concentration: The most straightforward reason for precipitation is that the compound has exceeded its solubility limit in the final assay buffer. Try testing a lower final concentration of Compound S in your experiment.

-

Optimize DMSO Concentration: While it is crucial to minimize the concentration of dimethyl sulfoxide (DMSO) in your final assay solution to avoid solvent- Relaunch effects, a slightly higher concentration (up to 0.5% is often tolerated in cell-based assays) may be necessary to maintain the solubility of your compound.[1] Always include a vehicle control with the same final DMSO concentration to ensure it is not impacting your experimental results.[1]

-

Prepare Fresh Solutions: Do not use a solution that has already precipitated. Before preparing a new stock solution, centrifuge the vial to pellet any undissolved powder.

Q2: I have tried adjusting the concentration, but Compound S still precipitates. What other solvent-based strategies can I employ?

A2: If simple concentration adjustments are insufficient, consider modifying the solvent system:

-